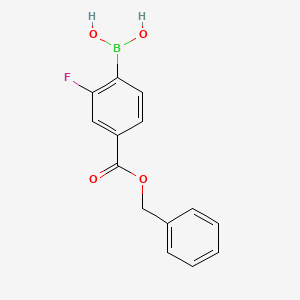

N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID

Description

Properties

IUPAC Name |

(2-fluoro-4-phenylmethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BFO4/c16-13-8-11(6-7-12(13)15(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOERPIDBVIPDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857188 | |

| Record name | {4-[(Benzyloxy)carbonyl]-2-fluorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874290-59-2 | |

| Record name | {4-[(Benzyloxy)carbonyl]-2-fluorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Base Effects

Aqueous bicarbonate or phosphate buffers (pH 9–10) enhance boronic acid stability by forming trihydroxyphenyl borate intermediates. Anhydrous conditions with molecular sieves improve HBpin reactivity but risk proto-deboronation in polar aprotic solvents.

Deprotection and Isolation

Hydrogenolysis using Pd/C under H₂ (1–4 atm) selectively removes the Cbz group without affecting the boronic acid. The RSC study notes that 10% Pd/C in methanol at 25°C cleaves the Cbz group in 2–4 h with >95% purity. For acid-sensitive substrates, ammonium formate in methanol offers a transfer hydrogenation alternative.

Critical Considerations:

-

Boronic Acid Stabilization: Post-deprotection, adding pinacol (1.1 eq) converts the boronic acid to its pinacol ester, preventing dehydration during lyophilization.

-

Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) or reverse-phase HPLC achieves >99% purity.

Industrial Scale-Up Challenges

Chemical Reactions Analysis

Types of Reactions: N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The CBZ protecting group can be removed through hydrogenation or other reduction methods.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Boronic esters or anhydrides.

Reduction: 4-amino-2-fluorophenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Amide Formation:

N-CBZ-4-amino-2-fluorophenylboronic acid is utilized as a key intermediate in the synthesis of amides. Recent studies have demonstrated its effectiveness in one-pot amidation reactions involving N-Cbz-protected amines. The reactions yield high conversions and selectivity under mild conditions, making it an attractive choice for organic chemists .

Table 1: Reaction Conditions for Amide Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Amidation with Grignard reagents | 2-Chloropyridine, Tri-fluoromethanesulfonyl anhydride | 85-90 |

| Amidation of N-Cbz-protected amines | Various bases (DBU, DMAP) | High |

This method is particularly beneficial for synthesizing complex molecules found in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Potential Anticancer Applications:

The fluorinated phenylboronic acid derivatives, including this compound, have shown promising activity against certain cancer cell lines. The incorporation of boronic acids into drug design can enhance the bioactivity of compounds by improving their interaction with biological targets .

Case Study:

In a study investigating the effects of various boronic acid derivatives on cancer cell proliferation, this compound was tested alongside other compounds. It exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The CBZ protecting group provides stability and selectivity in these interactions. The fluorine atom enhances the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

4-AMINO-2-FLUOROPHENYLBORONIC ACID: Lacks the CBZ protecting group, making it less stable and selective.

N-CBZ-4-AMINO-2-CHLOROPHENYLBORONIC ACID: Contains a chlorine atom instead of fluorine, resulting in different reactivity and binding properties.

N-CBZ-4-AMINO-2-METHYLPHENYLBORONIC ACID: Contains a methyl group, affecting its steric and electronic properties.

Uniqueness: N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID is unique due to the presence of both the CBZ protecting group and the fluorine atom. This combination provides enhanced stability, selectivity, and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

N-CBZ-4-amino-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a carbobenzyloxy (Cbz) protected amino group and a fluorine atom positioned on the phenyl ring. These characteristics enable diverse interactions with biological targets, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C14H12BFO4

- CAS Number : 874290-59-2

- Molecular Weight : 273.05 g/mol

The presence of the boronic acid functional group allows for reversible covalent bonding with diols, which is crucial for enzyme inhibition and interactions with biomolecules. The fluorine substitution may enhance the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability .

This compound functions primarily through its interaction with specific biological targets. The compound exhibits potential as an inhibitor of certain enzymes, particularly those involved in cancer and infectious diseases.

Enzyme Inhibition

- Target Enzymes : The compound is believed to interact with metallo-β-lactamases (MBLs), which are critical in antibiotic resistance mechanisms. Studies have shown that boronic acids can inhibit MBLs effectively, making them valuable in combating resistant bacterial strains .

- Binding Mechanism : The binding of this compound to MBLs involves the formation of a tetrahedral intermediate that mimics the enzyme's natural substrate, thereby disrupting its catalytic activity .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various pathogens. Its effectiveness as an MBL inhibitor suggests its potential use in restoring the efficacy of β-lactam antibiotics against resistant strains of bacteria such as E. coli and K. pneumoniae.

| Pathogen | Inhibition Concentration (IC50) | Mechanism |

|---|---|---|

| E. coli | < 1 µM | MBL inhibition |

| K. pneumoniae | < 1 µM | MBL inhibition |

Anti-Cancer Activity

The compound's structural features also suggest potential anti-cancer activity. Boronic acids have been implicated in the modulation of cellular pathways that control cell proliferation and apoptosis.

- Cell Cycle Arrest : In vitro studies have indicated that compounds similar to this compound can induce cell cycle arrest, particularly at the G2/M phase, leading to increased apoptotic cell death in cancer cell lines.

- Clonogenicity Reduction : The ability to reduce clonogenic survival in cancer cells has been documented, indicating its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acids, including this compound:

- Study on Metallo-β-lactamase Inhibition : A study demonstrated that derivatives of boronic acids, including N-CBZ compounds, exhibited potent inhibition against clinically relevant MBLs, showing promise for developing new antibiotics .

- Cancer Cell Line Studies : Research involving various cancer cell lines has shown that boronic acids can effectively induce apoptosis and inhibit tumor growth through multiple pathways, including caspase activation and cell cycle regulation.

Q & A

Q. What are the key synthetic routes for preparing N-CBZ-4-amino-2-fluorophenylboronic acid, and how can purity be ensured during synthesis?

Methodological Answer: The synthesis typically involves two stages: (1) protection of the amine group using carbobenzyloxy (Cbz) and (2) boronic acid introduction via palladium-catalyzed cross-coupling (e.g., Miyaura borylation). For example, fluorophenyl precursors can undergo halogenation followed by reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ . Purity Assurance:

Q. Table 1: Common Impurities and Acceptable Limits

| Impurity | Threshold (≤%) | Detection Method |

|---|---|---|

| Benzaldehyde derivatives | 0.25–0.3 | HPLC-UV (440 nm) |

| Boronic acid dimer | 0.5 | NMR (δ 7.2–8.1 ppm) |

| Unidentified impurities | 0.5 | LC-MS |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry via fluorine-induced splitting patterns (e.g., JF-H coupling in aromatic protons) .

- IR Spectroscopy : Identify Cbz-protected amine (N–H stretch ~3300 cm⁻¹) and boronic acid B–O bonds (~1350 cm⁻¹) .

- UV-Vis : Monitor conjugation effects (λmax 250–300 nm) for stability studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling involving this boronic acid?

Methodological Answer:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates .

- Solvent System : Use THF/H₂O (3:1) to enhance boronic acid solubility and reactivity .

- Temperature : 60–80°C balances reaction rate and side-product formation.

Critical Consideration:

Monitor pH (7.5–8.0) to prevent boroxine formation, which reduces coupling efficiency .

Q. Table 2: Optimized Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Pd Catalyst Loading | 1–2 mol% | ↑ Efficiency |

| Base (e.g., Na₂CO₃) | 2 equiv. | ↓ Side reactions |

| Reaction Time | 12–24 h | ≥85% Conversion |

Q. How do structural modifications (e.g., fluorination, Cbz protection) influence the compound’s reactivity and stability?

Methodological Answer:

- Fluorine Effects : Enhances electrophilicity at the boron center, accelerating transmetalation in cross-coupling .

- Cbz Protection : Prevents amine oxidation but may sterically hinder coupling; compare with Boc or Fmoc alternatives using kinetic studies (UV-Vis or LC-MS) .

- Stability Challenges : Boronic acids degrade under acidic conditions; store at pH 9.5–9.8 in cold (0–6°C) to prolong shelf life .

Q. What strategies resolve contradictions in impurity profiles between synthetic batches?

Methodological Answer:

- Root-Cause Analysis :

- Mitigation :

Q. How does pH affect the compound’s stability in aqueous solutions, and what analytical methods validate this?

Methodological Answer:

- pH-Dependent Degradation :

- Validation Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.